Methyl 4'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate is a biphenyl derivative with a unique structure that includes a fluorine atom, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4’-fluoro-6-oxo-[1,1’-biphenyl]-3-carboxylate.
Reduction: Formation of 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its biphenyl structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
- 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylic acid
- Methyl 4’-fluoro-[1,1’-biphenyl]-3-carboxylate
- Methyl 6-hydroxy-[1,1’-biphenyl]-3-carboxylate
Uniqueness: Methyl 4’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the biphenyl scaffold. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-13(16)12(8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOZMSBXWXOKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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